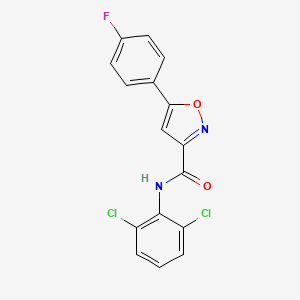![molecular formula C18H19FN2O5S2 B4846449 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline](/img/structure/B4846449.png)
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline, also known as FIPI, is a small molecule inhibitor that has been developed for the purpose of studying phospholipase D (PLD) signaling pathways. The compound has been shown to be effective in inhibiting PLD activity in vitro and in vivo, making it a valuable tool for researchers studying this important signaling pathway.
Wirkmechanismus
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline inhibits PLD activity by binding to the enzyme's catalytic domain and preventing it from binding to its substrate. This results in a decrease in the production of phosphatidic acid, a key signaling molecule that is produced by PLD. The inhibition of PLD activity by 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to have a number of downstream effects on various signaling pathways, including the Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of PLD activity by 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to have a number of biochemical and physiological effects. For example, 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to decrease the production of pro-inflammatory cytokines and chemokines in macrophages, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline in lab experiments is its specificity for PLD. This makes it a valuable tool for researchers studying the role of this enzyme in various physiological processes. However, one of the limitations of using 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline is its relatively low potency compared to other PLD inhibitors. This can make it difficult to achieve complete inhibition of PLD activity in some experimental systems.
Zukünftige Richtungen
There are a number of future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline. One area of interest is the development of more potent PLD inhibitors that can achieve complete inhibition of PLD activity in a wider range of experimental systems. Another area of interest is the use of 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in the treatment of cancer and other diseases. Finally, there is a need for further research on the downstream effects of PLD inhibition by 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline, particularly in the context of specific disease states.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been used extensively in scientific research to study the role of PLD signaling pathways in various physiological processes. PLD is an important enzyme that is involved in the regulation of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to be effective in inhibiting PLD activity in vitro and in vivo, making it a valuable tool for researchers studying this important signaling pathway.
Eigenschaften
IUPAC Name |
4-[[1-(4-fluorophenyl)sulfonyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S2/c19-15-1-3-16(4-2-15)28(24,25)21-8-7-14-13-17(5-6-18(14)21)27(22,23)20-9-11-26-12-10-20/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOUEUISHKUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)sulfonyl]-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4846366.png)
![3-chloro-N-(3-hydroxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846384.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846387.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4846390.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4846394.png)
![3-[(2-fluorobenzyl)thio]-4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4846397.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)

![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)
![5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide](/img/structure/B4846430.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4846442.png)
![3,4-dimethoxy-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4846452.png)
![1-methyl-5-[4-(methylthio)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4846467.png)